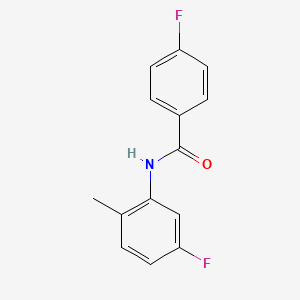

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Description

4-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide (CAS: 710310-25-1) is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the para position and an N-linked 5-fluoro-2-methylphenyl group. Its molecular formula is C₁₄H₁₀F₂NO, with a molecular weight of 255.24 g/mol . Safety data indicate standard handling protocols for fluorinated aromatic compounds .

Properties

IUPAC Name |

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-2-5-12(16)8-13(9)17-14(18)10-3-6-11(15)7-4-10/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOJVHTTRCMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369024 | |

| Record name | 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710310-25-1 | |

| Record name | 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide typically involves the following steps:

Nitration and Reduction: The starting material, 4-fluorobenzoyl chloride, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group into an amine.

Amidation: The resulting amine reacts with 5-fluoro-2-methylbenzoic acid under amidation conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to ensure high yield and purity.

Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the benzamide group.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituted Benzamides with Piperidine Moieties

Compounds such as CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) and CID2340325 (2-methyl-N-(2-piperidin-1-ylphenyl)benzamide) highlight the importance of para-fluorine on the benzamide ring for EP2 receptor potentiation. Key findings include:

- Para-Fluorine Criticality : Moving fluorine to meta or ortho positions (e.g., TG6–127-1 and TG6–127-2) reduced EP2 activity by 50–70%, underscoring the necessity of para-substitution .

- Piperidine Requirement : Replacement of piperidine with morpholine or piperazine (e.g., TG6–264 and TG6–268) abolished activity, emphasizing the piperidine ring’s role in binding .

- Synthesis : These analogs are synthesized via acetylation of 2-(4-methylpiperidin-1-yl)aniline with fluorophenacyl chlorides, yielding high-purity products (e.g., TG6–133-1: >95% purity, LCMS m/z 313 [M+H]) .

Table 1: Piperidine-Containing Benzamides

| Compound | Substituents on Benzamide | Biological Activity (Fold Shift in PGE2 EC₅₀) | Melting Point (°C) |

|---|---|---|---|

| CID890517 | 4-Fluoro | 2.5–3.0 | Not reported |

| TG6–127-1 (meta-F) | 3-Fluoro | 1.0–1.2 | Not reported |

| TG6–127-2 (ortho-F) | 2-Fluoro | 0.8–1.0 | Not reported |

Halogen and Heterocyclic Modifications

Fluorinated Phenyl Derivatives

- 4-Fluoro-N-(4-fluorophenyl)benzamide ([50] in ): This analog lacks the methyl group but retains dual para-fluorine substituents. Crystallographic studies reveal aligned molecular layers (space group P-1) with fluorine atoms forming planar arrangements, suggesting enhanced crystallinity compared to the target compound .

Chloro and Amino Substitutions

- N-(5-Amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide (): The chloro and amino groups enhance hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity relative to the target compound .

Table 2: Physical and Structural Properties of Halogenated Analogs

Sulfonamide and Trifluoromethyl Derivatives

- 5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide (): The trifluoromethyl and sulfamoyl groups introduce strong electron-withdrawing and polar characteristics, likely enhancing target affinity but reducing oral bioavailability compared to the target compound .

Biological Activity

4-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known by its CAS number 710310-25-1, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C14H12F2N2O

- Molecular Weight : 264.25 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may contribute to its efficacy in biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. This inhibition can disrupt cellular processes in target organisms.

- Receptor Binding : It may also interact with specific receptors, leading to altered signaling pathways that affect cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against a range of bacterial strains, with varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 20 |

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various fluorinated benzamides, including this compound. The compound was found to be particularly effective against Gram-positive bacteria, suggesting a potential role in treating infections caused by resistant strains.

- Anticancer Research : In a study reported in Cancer Research, researchers investigated the effects of this compound on breast cancer cells. The findings indicated significant reductions in cell viability and increased apoptosis rates, supporting its potential as a therapeutic agent against breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.